2-Bromo-3-iodoprop-1-ene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrI/c1-3(4)2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBPDJMDCDXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CI)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111036-04-5 | |
| Record name | 2-bromo-3-iodoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Halogenated Alkenes As Versatile Synthetic Intermediates
Halogenated alkenes, particularly vicinal dihalogenated alkenes, represent a class of organic compounds of significant importance in modern synthetic chemistry. researchgate.net Their value stems from their role as versatile intermediates, readily convertible into a variety of other functional groups. fiveable.me The introduction of halogen atoms into an alkene framework alters the molecule's electronic properties and reactivity, transforming a relatively inert hydrocarbon into a reactive species poised for further chemical transformations. fiveable.meallen.in
The vicinal dihalogenation of alkenes is a fundamental and widely utilized transformation in organic synthesis. chemistryviews.org This process, which involves the addition of two halogen atoms to adjacent carbons of a double bond, yields vicinal dihalides that are key precursors for synthesizing more complex molecules. researchgate.netfiveable.me These dihalides can undergo various reactions, such as elimination reactions (dehydrohalogenation) to form alkynes, a critical functional group in organic chemistry. fiveable.melibretexts.org
The utility of halogenated alkenes is enhanced by the distinct properties of different halogens. For instance, the carbon-halogen bond strength decreases down the group (F > Cl > Br > I). msu.edu This trend means that iodo-substituted alkenes are generally more reactive and are better leaving groups in nucleophilic substitution and cross-coupling reactions compared to their bromo or chloro counterparts. msu.edu This differential reactivity is a powerful tool for chemists, allowing for selective reactions at specific sites within a polyhalogenated molecule. The process of introducing halogens can be achieved through various methods, including the use of N-halosuccinimides and alkali metal halides as a more sustainable alternative to highly corrosive and toxic halogenating agents. chemistryviews.org
The versatility of these intermediates is evident in their wide application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. allen.inbyjus.com The controlled introduction of halogens into an organic scaffold provides a reliable strategy for constructing complex molecular architectures. fiveable.me
Positional and Stereochemical Isomerism in Halogenated Propene Systems
Isomerism, the phenomenon where molecules share the same molecular formula but have different arrangements of atoms, is a key concept in understanding the properties and reactivity of halogenated propenes. docbrown.info These systems can exhibit both positional and stereochemical isomerism.
Positional Isomerism Positional isomers have the same carbon skeleton and functional groups but differ in the location of these groups on the carbon chain. docbrown.info In a propene system, which has a three-carbon chain, the position of the double bond is fixed between C1 and C2. However, the placement of halogen substituents can lead to various positional isomers. For the molecular formula C₃H₄BrI, several positional isomers are possible, including 2-Bromo-3-iodoprop-1-ene.
Table 1: Examples of Positional Isomers of Brominated/Iodinated Propenes
| Isomer Name | Structure |
| 1-Bromo-2-iodoprop-1-ene | CH(Br)=C(I)-CH₃ |
| 2-Bromo-1-iodoprop-1-ene | C(Br)I=CH-CH₃ |
| This compound | CH₂=C(Br)-CH₂I |
| 3-Bromo-1-iodoprop-1-ene | CHI=CH-CH₂Br |
| 1-Bromo-3-iodoprop-1-ene | CHBr=CH-CH₂I |
Stereochemical Isomerism Stereoisomerism arises when molecules have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.org A crucial type of stereoisomerism in halogenated alkenes is cis-trans or E/Z isomerism, which occurs due to the restricted rotation around a carbon-carbon double bond. wikipedia.orgwou.edu For a halogenated propene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups. wou.edu
For example, an isomer like 1-bromo-3-iodoprop-1-ene can exist as two distinct stereoisomers (E and Z) because both C1 and C2 of the double bond are attached to two different groups (C1: H, Br; C2: H, CH₂I).
In contrast, this compound (CH₂=C(Br)CH₂I) does not exhibit E/Z isomerism. This is because the first carbon of the double bond (C1) is bonded to two identical hydrogen atoms, failing the requirement for geometric isomerism. wou.edu
The stereochemistry of halogenated intermediates is often critical, as it can dictate the stereochemical outcome of subsequent synthetic steps. fiveable.me For instance, the stereochemistry of a vicinal dihalide formed from an alkene can be retained in further reactions, influencing the final product's three-dimensional structure. fiveable.me
Overview of Research Trajectories for 2 Bromo 3 Iodoprop 1 Ene
Direct Halogenation Approaches to Propene Derivatives
Direct halogenation of propene derivatives represents a fundamental route to dihalogenated propanes, which can be precursors to the target compound.
Electrophilic addition of halogens to alkenes, such as propene, is a well-established reaction. libretexts.orgchemistrysteps.com When a halogen molecule, like bromine (Br₂), approaches the electron-rich double bond of an alkene, the halogen-halogen bond becomes polarized. libretexts.orgchemguide.co.uk This induced dipole allows one of the halogen atoms to act as an electrophile, initiating the reaction. libretexts.orgchemguide.co.uk
The mechanism typically proceeds through a cyclic halonium ion intermediate rather than a simple carbocation. chemistrysteps.compressbooks.pub This intermediate is a three-membered ring containing the halogen atom. chemistrysteps.com The formation of this cyclic ion has significant stereochemical implications. The subsequent attack by the halide anion occurs from the side opposite to the bridging halogen, resulting in an anti-addition of the two halogen atoms across the double bond. libretexts.orglibretexts.orglumenlearning.com For instance, the reaction of bromine with propene yields 1,2-dibromopropane. chemguide.co.ukchemguide.net
The reaction is stereoselective, meaning that the stereochemistry of the starting alkene influences the stereochemistry of the product. libretexts.orglibretexts.org However, it is generally not regioselective when the same halogen is used. libretexts.orglibretexts.org When mixed halogens are used, such as in the case of iodine monobromide (IBr), the reaction with an unsymmetrical alkene like propene becomes regioselective. The electrophilic iodine atom adds to the carbon with more hydrogen atoms (the terminal carbon), leading to the formation of a more stable secondary carbocation, which is then attacked by the bromide ion. chemistryguru.com.sg
Commonly used halogens for this type of reaction are chlorine and bromine. chemistrysteps.comlibretexts.org Fluorine is often too reactive, leading to explosive reactions, while iodine reacts too slowly for many practical applications. libretexts.orgpressbooks.pub The reactions are typically carried out in inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). chemistrysteps.comlibretexts.org
Table 1: Electrophilic Addition of Halogens to Propene
| Reactants | Reagent | Product | Key Feature |
|---|---|---|---|
| Propene | Br₂ | 1,2-dibromopropane chemguide.co.ukchemguide.net | anti-addition |
| Propene | IBr | 2-bromo-1-iodopropane nih.gov | Regioselective |
Halogen exchange reactions, often referred to as Finkelstein reactions, provide a method for selectively introducing a desired halogen into a molecule that already contains a halogen. frontiersin.orgmanac-inc.co.jp This type of reaction is an equilibrium process where an alkyl halide is treated with a salt of another halide. youtube.com The direction of the equilibrium is often driven by the differential solubility of the resulting sodium halide salts in the solvent, typically acetone. youtube.com For example, sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not, causing them to precipitate out of the solution and drive the reaction forward to produce an alkyl iodide. youtube.com
This strategy can be applied to both aliphatic and, with certain catalysts, aryl and vinyl halides. frontiersin.org For vinyl halides, copper(I) iodide has been used as a catalyst to facilitate the exchange of bromine or iodine. frontiersin.org The rate of exchange generally follows the trend I > Br > Cl. princeton.edu While aryl fluorides are typically unreactive to this exchange, the other halogens can be interconverted. princeton.edu This method allows for the synthesis of specific dihalogenated compounds that might be difficult to obtain through direct halogenation.
Synthesis via Functional Group Interconversion from Propargyl or Allene (B1206475) Precursors
An alternative to direct halogenation of propene involves starting with precursors that already contain a three-carbon backbone, such as propargyl or allene derivatives.
The synthesis of dihalogenated propenes from propargyl precursors often involves the addition of halogens or hydrogen halides across the triple bond. For example, propargyl alcohol can be reacted with elemental bromine to produce 2,3-dibromo-2-propen-1-ol (B1609472) with high E-isomer content. google.com Propargyl bromide, also known as 3-bromo-1-propyne, is a key starting material for many of these syntheses. wikipedia.org It can be prepared by treating propargyl alcohol with phosphorus tribromide. wikipedia.org
The regioselectivity of these additions is a critical factor. The development of methods that control where each halogen atom adds to the molecule is essential for synthesizing a specific isomer of a dihalogenated propene. rsc.orgnih.govnih.gov
Catalysis plays a significant role in modern synthetic chemistry, enabling reactions to proceed with high efficiency and selectivity under mild conditions. mdpi.com Transition metal catalysts, particularly those based on palladium, are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.org
In the context of synthesizing this compound, catalytic methods could be employed to couple a vinyl halide with a source of the second halogen. For instance, a vinyl bromide could potentially undergo a palladium-catalyzed cross-coupling reaction with an iodine source.
The synthesis of propargyl derivatives, which are precursors to allenes and other functionalized alkenes, often utilizes catalytic methods. nih.govmdpi.com For example, the propargylation of aldehydes can be achieved using various metal catalysts. mdpi.com These propargyl derivatives can then be further functionalized to yield the desired dihalogenated propene.
Emerging Synthetic Protocols for Highly Functionalized Alkenes Relevant to this compound
The field of organic synthesis is constantly evolving, with new methods being developed to create complex molecules with high precision. Recent advances in the functionalization of alkenes are relevant to the synthesis of compounds like this compound. nih.govnih.gov
Catalytic methods that allow for the direct and selective functionalization of C-H bonds and C=C double bonds are of particular interest. nih.gov For instance, palladium-catalyzed aerobic oxidative methods have been developed for the multi-site programmable functionalization of terminal olefins. nih.gov These methods offer the potential for more efficient and atom-economical routes to highly substituted alkenes.
Furthermore, visible-light-mediated energy transfer photocatalysis has emerged as a powerful tool for dearomative transformations, showcasing the potential of photochemical methods in alkene functionalization. acs.org While not directly applied to the synthesis of this compound, these emerging protocols highlight the direction of future synthetic strategies that could be adapted for its preparation.
Halogen-Dependent Reactivity Profiles
The differing locations and electronic properties of the bromine and iodine atoms on the propene backbone result in distinct reactivity profiles. The vinylic bromine is attached directly to one of the sp² hybridized carbons of the double bond, while the allylic iodine is bonded to an sp³ hybridized carbon adjacent to the double bond. This structural difference is key to understanding the molecule's chemical behavior.
Differential Reactivity of Vinylic Bromine versus Iodine
The carbon-iodine bond is generally weaker and more polarizable than the carbon-bromine bond. Consequently, the allylic iodine atom in this compound is more susceptible to nucleophilic substitution than the vinylic bromine atom. evitachem.com This selective reactivity allows for the targeted functionalization of the molecule. For instance, in the presence of a suitable nucleophile, the iodine can be displaced while the bromine atom remains intact.
This differential reactivity is also evident in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition with palladium(0) catalysts, a key step in reactions like the Suzuki and Sonogashira couplings. wikipedia.org This allows for the selective formation of a new carbon-carbon bond at the allylic position.
Investigation of Halogen Radical Shift Mechanisms
Allylic systems, such as the one present in this compound, can undergo radical reactions, including halogen radical shifts. In such a mechanism, a radical initiator can abstract a hydrogen atom, leading to the formation of a resonance-stabilized allylic radical. This intermediate can then react with a halogen source. While specific studies on halogen radical shifts in this compound are not extensively documented in the provided results, the general principles of allylic bromination using reagents like N-bromosuccinimide (NBS) suggest that such rearrangements are plausible. winona.edu In related systems, allylic rearrangements are observed, leading to a mixture of products. winona.edu
Reaction Pathways Involving the Alkene Moiety
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. savemyexams.com
Electrophilic Additions and Their Stereochemical Outcomes
Electrophilic addition reactions to the double bond of this compound can proceed via a three-step mechanism involving the formation of a carbocation intermediate. numberanalytics.com The addition of an electrophile to the double bond results in the formation of a carbocation, which is then attacked by a nucleophile. numberanalytics.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. savemyexams.comchemguide.co.uk
The stereochemical outcome of electrophilic additions is influenced by the stereochemistry of the alkene and the nature of the electrophile. numberanalytics.com For example, the addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition, where the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.com
Nucleophilic Substitution and Elimination Reactions (e.g., E2 Pathways on Analogues)
As mentioned, the allylic iodine is a good leaving group, facilitating nucleophilic substitution reactions. evitachem.com Depending on the reaction conditions and the nature of the nucleophile, both S"N"2 and S"N"1 pathways are possible, although the S"N"2 mechanism is generally favored for primary allylic halides. libretexts.org
Under strongly basic conditions, elimination reactions can compete with substitution. The E2 (bimolecular elimination) mechanism is a concerted process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. libretexts.orglibretexts.org The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. libretexts.org However, the use of bulky bases can favor the formation of the less substituted alkene (Hofmann product). libretexts.org The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org
Transition Metal-Catalyzed Transformations Utilizing this compound
Transition metal catalysis offers a powerful set of tools for the functionalization of this compound, taking advantage of the differential reactivity of the C-I and C-Br bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are particularly effective. uwindsor.canih.govrug.nl Due to the higher reactivity of the C-I bond towards oxidative addition to Pd(0), these reactions can be performed selectively at the allylic position. wikipedia.org For example, in a Sonogashira coupling, an alkyne can be coupled to the allylic carbon, leaving the vinylic bromine available for subsequent transformations. wikipedia.org
Copper-catalyzed reactions have also emerged as a valuable alternative, often offering complementary reactivity. nih.govrsc.orgresearchgate.net Copper catalysts can facilitate cross-coupling reactions and have been used in the synthesis of various heterocyclic compounds. rsc.org For instance, copper-catalyzed coupling of allylic iodides with diazoesters can lead to the formation of functionalized α-iodoesters. nih.gov
Table of Reaction Conditions for Transition Metal-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrate | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Aryl boronic acid | 3-bromoallylarene | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Terminal alkyne | 1,3-enyne | wikipedia.orgrsc.org |
| Copper-Catalyzed Coupling | Cu(I) catalyst | Terminal alkyne | 5-ylidenebutenolide | researchgate.net |
| Copper-Catalyzed Rearrangement | Cu catalyst / Ligand | α-diazoester | α-iodoester | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling with Vinyl Halides)
Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a prime example of such transformations. libretexts.orgnih.govgold-chemistry.org The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base under mild, often room temperature, conditions. libretexts.orgorganic-chemistry.org
The reactivity of the halide in these couplings is a critical factor. For vinyl halides, the order of reactivity is generally I > Br > Cl. wikipedia.org In a molecule like this compound, which contains both a vinyl bromide and an allylic iodide, the differentiation in reactivity is significant. However, the Sonogashira reaction specifically couples with sp²-hybridized carbons of vinyl or aryl halides. libretexts.orgwikipedia.org Therefore, the reaction would be expected to occur at the C-Br bond of the vinyl bromide moiety. The C-I bond, being allylic, would not typically participate in a standard Sonogashira coupling but could be reactive under other palladium-catalyzed conditions, such as allylic alkylation.
In dihalogenated substrates, Sonogashira coupling often proceeds selectively at the more reactive halide site. libretexts.org For instance, in 2-bromo-4-iodo-quinoline, the coupling occurs at the iodine-bearing carbon. libretexts.org While this compound features a vinyl bromide and an allylic iodide, the principle of selective reactivity at the sp² carbon center remains central to the Sonogashira reaction. The reaction proceeds via a catalytic cycle involving the oxidative addition of the vinyl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the conjugated enyne product. libretexts.org
| Reaction Type | Key Features | Substrate Moiety | Catalyst System |
| Sonogashira Coupling | Forms C(sp²)-C(sp) bonds. | Vinyl Halide | Pd(0) catalyst, Cu(I) cocatalyst, Amine base |
| Reactivity Trend | I > Br > Cl for vinyl halides. | Vinyl Halide | - |
| Selectivity | Preferential coupling at the more reactive halide. | Vinyl Halide | - |
Gold(I)-Catalyzed Cyclization and Activation Processes of Related Propene Systems
Gold(I) complexes have emerged as powerful catalysts for the electrophilic activation of carbon-carbon multiple bonds, such as those in alkynes and allenes, enabling a wide range of cyclization and addition reactions. acs.orgnih.gov This high activity is attributed to the relativistic effects of gold, which make gold(I) complexes highly π-acidic yet possess low oxyphilicity, allowing them to activate unsaturated bonds in the presence of various functional groups. acs.orgnih.gov
While direct gold-catalyzed reactions on this compound are not extensively documented, the reactivity of related functionalized propene and alkyne systems provides significant insight. Gold catalysts are exceptionally effective in intramolecular cyclizations of alkynols and enynes. acs.orgnih.gov For example, gold(I) catalyzes the cyclization of 1,5-enynes to form functionalized cyclopentenes and the cyclization of alkynols to produce various oxygen-containing heterocycles like furans and pyrans. acs.orgnih.govbeilstein-journals.org
These transformations typically proceed through the coordination of the gold(I) catalyst to the alkyne or allene, which renders it susceptible to nucleophilic attack. In the context of systems related to this compound, such as a propargyl ether, gold catalysis can induce a Claisen-type rearrangement to form an allenyl ketone, which then undergoes a subsequent 5-exo-dig cyclization to yield a substituted furan (B31954). nih.gov Similarly, N-propargyl ynamides can undergo gold-catalyzed cascade cyclizations to produce complex heterocyclic structures like indeno[1,2-c]pyrroles. rsc.org These examples underscore the ability of gold(I) to activate propargylic systems and facilitate intricate molecular reorganizations.
| Reaction Type | Catalyst | Substrate Type | Product |
| Intramolecular Cyclization | Gold(I) | 1,5-Enynes | Functionalized Cyclopentenes |
| Intramolecular Cyclization | Gold(I) | Alkynols | Oxygen Heterocycles (Furans, Pyrans) |
| Cascade Cyclization | Gold(I) | N-Propargyl Ynamides | Indeno[1,2-c]pyrroles |
| Rearrangement/Cyclization | Gold(I) | Vinyl Propargyl Ethers | Substituted Furans |
Other Metal-Mediated Carbene and Carbenoid Reactions
Metal carbenes and carbenoids are highly reactive intermediates used in a variety of synthetic transformations, including cyclopropanation and C-H insertion. nih.govrsc.org These species are typically generated from precursors like diazo compounds. nih.gov The reactivity of a metal carbene is heavily influenced by the choice of metal, with different metals inducing distinct chemical behavior, a concept known as umpolung of carbene reactivity. nih.gov For example, a cyclopropene (B1174273) precursor can be converted into an electrophilic rhodium carbene or a nucleophilic zinc carbenoid simply by changing the metal promoter. nih.gov
While reactions involving this compound as a carbene precursor are not common, related dihaloalkenes can participate in metal-mediated reactions. For instance, the Simmons-Smith reaction, which traditionally uses diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid for cyclopropanation, can be adapted. A related process could involve reacting 3-bromo-2-iodoprop-1-ene (B1660942) with diethylzinc to generate a zinc carbenoid intermediate, which can then transfer the carbene to an alkene to form a cyclopropane.
Furthermore, palladium-catalyzed reactions involving carbene migratory insertion have become a powerful tool for constructing complex molecules. nih.gov These cascades can involve the coupling of N-tosylhydrazones (as carbene precursors) with aryl halides to generate ortho-quinodimethane intermediates, which can be trapped in cycloaddition reactions. nih.gov This highlights the potential for metal catalysts to mediate complex transformations via carbene intermediates derived from various precursors.
Radical-Mediated Processes and Rearrangements
Radical reactions offer a complementary approach to ionic reactions for bond formation. The weak C-I bond in this compound makes it a potential substrate for radical-mediated processes. Homolytic cleavage of the C-I bond would generate an allylic radical, a relatively stable intermediate that can participate in various subsequent reactions.
A relevant example is the bromine-radical mediated three-component reaction, where allenes, electron-deficient alkenes, and allyl bromides are coupled to synthesize 2-bromo-1,7-dienes. rsc.org This process involves the radical addition of bromine to an allene, creating a vinyl radical that can then engage in further bond-forming steps. rsc.org A similar radical process could potentially be initiated from this compound.
Additionally, rearrangements involving allylic systems are well-known. For instance, copper-catalyzed reactions of allylic iodides with α-diazoesters can generate iodonium (B1229267) ylides, which then undergo rsc.org- or rsc.orgresearchgate.net-rearrangements. nih.gov The regioselectivity of these rearrangements can be controlled by tuning the steric and electronic properties of the ligands on the metal catalyst. nih.gov While this specific reaction involves an external diazo source, it illustrates the potential for rearrangement pathways in functionalized allylic iodide systems under metal mediation.
Applications of 2 Bromo 3 Iodoprop 1 Ene in Advanced Organic Synthesis
Role as a Key Building Block for Complex Organic Scaffolds
2-Bromo-3-iodoprop-1-ene serves as a linchpin in the assembly of intricate organic scaffolds through a variety of palladium-catalyzed cross-coupling reactions. The disparate reactivity of the vinyl iodide and vinyl bromide moieties is the cornerstone of its utility, allowing for a stepwise and controlled elaboration of the molecular framework.
The less stable and more reactive carbon-iodine bond can be selectively targeted in Sonogashira, Suzuki, Heck, Negishi, and Stille couplings, leaving the carbon-bromine bond intact for subsequent transformations. This sequential reactivity is instrumental in the construction of unsymmetrically substituted dienes and other complex structures that would be challenging to synthesize through other methods.
For instance, a Sonogashira coupling can be performed at the iodo position to introduce an alkyne substituent. The resulting bromo-enyne is then poised for a second coupling reaction at the bromo position, such as a Suzuki or Heck reaction, to introduce an aryl or vinyl group. This stepwise approach provides precise control over the final structure of the molecule.
Table 1: Selective Cross-Coupling Reactions of this compound
| Coupling Partner | Reaction Type | Selective Position | Subsequent Reaction |
| Terminal Alkyne | Sonogashira | Iodo | Suzuki, Heck, etc. at Bromo |
| Organoborane | Suzuki | Iodo | Sonogashira, Heck, etc. at Bromo |
| Alkene | Heck | Iodo | Sonogashira, Suzuki, etc. at Bromo |
| Organozinc | Negishi | Iodo | Sonogashira, Suzuki, etc. at Bromo |
| Organostannane | Stille | Iodo | Sonogashira, Suzuki, etc. at Bromo |
This strategic, stepwise functionalization allows for the convergent synthesis of complex molecules, where different fragments can be brought together in a controlled manner, significantly enhancing synthetic efficiency.
Stereoselective and Regioselective Construction of Carbon-Carbon Bonds
The inherent reactivity of this compound facilitates the stereoselective and regioselective formation of new carbon-carbon bonds, a critical aspect of modern organic synthesis. The palladium-catalyzed cross-coupling reactions mentioned previously are renowned for their high degree of stereochemical retention. When coupled with vinyl partners, for example, the configuration of the double bond in the starting material is typically preserved in the product.
The regioselectivity of these reactions is dictated by the preferential oxidative addition of the palladium catalyst to the carbon-iodine bond over the carbon-bromine bond. This predictable selectivity is a powerful tool for chemists, allowing for the design of synthetic routes with a high degree of confidence in the outcome.
Furthermore, this compound can be a precursor to highly functionalized allenes. Through a 1,3-substitution reaction, often facilitated by organocuprates or other organometallic reagents, the bromo and iodo groups can be displaced to form a cumulative double bond system. The stereochemistry of the starting material can influence the stereochemistry of the resulting allene (B1206475), providing a pathway for the synthesis of chiral allenes.
Table 2: Examples of Stereoselective and Regioselective Reactions
| Reagent | Reaction Type | Key Feature | Product Type |
| Organocuprate | 1,3-Substitution | SN2' displacement | Substituted Allenes |
| Arylboronic Acid | Suzuki Coupling | Retention of stereochemistry | Trisubstituted Alkenes |
| Terminal Alkyne | Sonogashira Coupling | Regioselective at C-I | Conjugated Enynes |
The ability to control both the position and the three-dimensional arrangement of newly formed bonds is paramount in the synthesis of complex molecules with specific biological activities.
Utility in Heterocyclic Compound Synthesis
While direct, well-documented examples of this compound in the synthesis of a wide array of heterocyclic compounds are still emerging in the literature, its potential is significant. The functional handles present in this molecule provide multiple avenues for cyclization reactions.
For instance, the enyne scaffolds synthesized via Sonogashira coupling at the iodo position are valuable precursors for the synthesis of various five- and six-membered heterocycles. Intramolecular cyclization reactions, such as Paal-Knorr furan (B31954) synthesis or various metal-catalyzed cycloisomerization reactions, can be envisioned.
A hypothetical reaction pathway could involve the initial coupling of this compound with a terminal alkyne bearing a nucleophilic group, such as a hydroxyl or an amino group. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then lead to the formation of functionalized furans, pyrroles, or other heterocyclic systems. The bromine atom would remain on the newly formed heterocyclic ring, providing a handle for further diversification.
Potential as a Precursor in the Synthesis of Biologically Active Molecules and Natural Product Analogues
The diverse array of complex and stereochemically defined structures that can be accessed from this compound makes it an attractive starting material for the synthesis of biologically active molecules and analogues of natural products. Many natural products contain highly substituted alkene and allene moieties, as well as complex heterocyclic cores.
The ability to perform sequential, regioselective cross-coupling reactions allows for the construction of molecular frameworks that mimic the carbon skeletons of natural products. By carefully choosing the coupling partners, medicinal chemists can generate libraries of related compounds for structure-activity relationship (SAR) studies. This is a crucial step in the drug discovery process, as it allows for the optimization of the biological activity and pharmacokinetic properties of a lead compound.
For example, the synthesis of trisubstituted alkenes, which are common motifs in many biologically active compounds, can be achieved with high stereocontrol using this compound as a starting point. Furthermore, the synthesis of functionalized allenes opens up possibilities for creating analogues of natural products that possess this unique and often biologically significant functional group. The development of efficient synthetic routes to these complex molecules is a key objective in modern medicinal chemistry.
Spectroscopic and Computational Characterization of 2 Bromo 3 Iodoprop 1 Ene
Advanced Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, and Mass Spectrometry Applied to Dihaloalkenes)
The definitive structure of complex organic molecules, including dihaloalkenes like 2-bromo-3-iodoprop-1-ene, is determined through the integrated use of several spectroscopic techniques. jchps.comresearchgate.netresearchgate.netyoutube.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound (CH₂=C(Br)CH₂I), the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent sets of protons.
The two protons on the terminal double bond (-C=CH₂) would appear as one signal.
The two protons of the iodinated methylene group (-CH₂I) would appear as a second, separate signal.
The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms and the anisotropic effects of the double bond. The signal for the -CH₂I protons would likely be downfield due to the deshielding effect of the iodine atom. Similarly, the ¹³C NMR spectrum would show three distinct signals for the three carbon atoms in their unique electronic environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| =CH₂ | 5.5 - 6.0 | Singlet (or narrow multiplet) | 2H |
| -CH₂I | 3.8 - 4.2 | Singlet (or narrow multiplet) | 2H |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net For this compound, key absorption bands would confirm the presence of the alkene and carbon-halogen bonds.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alkene | C=C stretch | 1620 - 1680 |
| Vinylic C-H | =C-H stretch | 3010 - 3095 |
| Aliphatic C-H | -C-H stretch | 2850 - 3000 |
| Carbon-Bromine | C-Br stretch | 500 - 600 |
| Carbon-Iodine | C-I stretch | ~500 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. jchps.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in two peaks of almost equal intensity (M⁺ and M+2) for the molecular ion. The fragmentation pattern would likely involve the loss of halogen atoms (Br or I) or the entire halomethyl group.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provide profound insights into the molecular properties and behavior that are often difficult to probe experimentally.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in studying the electronic structure of molecules. webofjournals.comnih.gov For this compound, DFT methods can be used to calculate the optimized molecular geometry, electron density distribution, and molecular orbitals.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The presence of electronegative halogens and the π-system of the double bond significantly influences the energies and spatial distribution of these orbitals, thereby dictating the molecule's reactivity in various chemical reactions. webofjournals.com
Computational modeling is a powerful tool for elucidating complex reaction mechanisms. nih.govsciepub.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. For reactions involving this compound, such as electrophilic additions to the double bond or nucleophilic substitutions at the carbon atoms bearing halogens, computational modeling can provide a step-by-step description of the bond-making and bond-breaking processes. nih.gov These models can help rationalize experimental outcomes, such as product ratios and reaction rates, by providing a detailed energetic profile of the reaction pathway. sciepub.com
Due to the substitution pattern on the double bond in this compound (C(1) has two identical hydrogen atoms), it cannot exhibit E/Z isomerism. E/Z isomerism, a form of stereoisomerism, occurs in alkenes when each carbon atom of the double bond is attached to two different groups, allowing for distinct spatial arrangements. docbrown.infostudymind.co.uk Since the C-1 carbon is bonded to two hydrogen atoms, no such stereoisomerism is possible for this molecule.
However, conformational analysis can be performed to study the rotation around the C2-C3 single bond. Computational methods can be used to calculate the energy profile as a function of the dihedral angle between the bromine atom and the iodine atom. This analysis would reveal the most stable conformation (the one with the lowest energy) and the energy barriers to rotation between different conformations.
Future Research Directions and Perspectives in the Chemistry of 2 Bromo 3 Iodoprop 1 Ene
Development of More Sustainable and Efficient Synthetic Routes
Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 2-bromo-3-iodoprop-1-ene. Current approaches to vicinal dihalogenation often rely on hazardous reagents and produce significant waste. researchgate.netresearchgate.net A key research direction will be the exploration of greener alternatives.
One promising avenue is the use of N-halosuccinimides in combination with alkali metal halides, which offers a more eco-friendly approach to dihalogenation. researchgate.net Furthermore, photocatalytic methods that enable redox-neutral reactions could provide a sustainable pathway to dihalogenated compounds. researchgate.net Research into light-driven processes, which can often be conducted under mild conditions, is a rapidly growing area in sustainable synthesis.
The table below outlines potential sustainable synthetic strategies for this compound, drawing inspiration from established green chemistry principles.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Enzyme-Catalyzed Halogenation | Utilization of haloperoxidase enzymes. | High selectivity, mild reaction conditions, biodegradable catalysts. | Engineering enzymes for substrate specificity and stability. |
| Electrochemical Synthesis | Use of electrical current to drive the halogenation reaction. | Avoidance of chemical oxidants, precise control over reaction conditions. | Development of efficient electrode materials and reaction media. |
| Mechanochemical Synthesis | Reactions conducted in a ball mill with minimal or no solvent. | Reduced solvent waste, potential for novel reactivity. | Optimization of reaction parameters and scalability. |
| Continuous Flow Synthesis | Reactions carried out in a continuously flowing stream. | Enhanced safety, improved heat and mass transfer, easier scale-up. | Design of microreactors and optimization of flow conditions. |
Exploration of Undiscovered Reactivity Patterns and Selectivities
The distinct electronic properties of the bromine and iodine substituents in this compound suggest that selective transformations at each halogen site, as well as reactions involving the double bond, are achievable. Future research should focus on elucidating these reactivity patterns.
The significant difference in bond strength between C-Br and C-I bonds could be exploited for selective cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions could be tuned to selectively activate the C-I bond while leaving the C-Br bond intact, allowing for sequential functionalization.
Furthermore, the vicinal dihalide arrangement opens up possibilities for elimination reactions to form bromo- or iodo-substituted allenes or alkynes, which are valuable intermediates in organic synthesis. libretexts.orgmasterorganicchemistry.comlibretexts.org The regioselectivity of such eliminations would be a key area of investigation.
The table below summarizes potential, yet-to-be-explored reactions of this compound.
| Reaction Type | Potential Reagents and Conditions | Expected Product Class | Key Research Question |
| Selective Sonogashira Coupling | Pd(PPh₃)₄, CuI, terminal alkyne, amine base | 2-bromo-alkenyl-alkynes | Can selective C-I bond activation be achieved with high fidelity? |
| Selective Suzuki Coupling | Pd(OAc)₂, phosphine ligand, boronic acid, base | Bromo-substituted dienes | What are the optimal conditions for selective C-I vs. C-Br coupling? |
| Base-Induced Elimination | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | Halogenated allenes or alkynes | How does the choice of base and solvent influence the product distribution? |
| Radical Cyclization | Radical initiator (e.g., AIBN), trapping agent | Halogenated cyclic compounds | Can intramolecular radical reactions be controlled to form novel ring systems? |
| Diels-Alder Reaction | Electron-rich or electron-poor dienes | Halogenated cyclohexene derivatives | How do the halogen substituents influence the stereoselectivity of the cycloaddition? |
Integration into Advanced Materials Science and Catalysis Research
The functional handles present in this compound make it an attractive candidate for incorporation into polymers and functional materials. The vinyl group can participate in polymerization reactions, while the halogen atoms provide sites for post-polymerization modification.
Future research could explore the use of this compound as a monomer or comonomer in polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting polymers would possess pendant bromo and iodo groups that could be used for grafting other polymer chains or for the attachment of functional molecules.
In the field of catalysis, this compound could serve as a precursor to novel ligands for transition metal catalysts. The development of catalysts that can activate challenging bonds, such as dinitrogen, is a significant area of research where novel ligand architectures are crucial.
Bio-Inspired Synthesis and Medicinal Chemistry Applications (Focus on Synthetic Utility)
Nature's ability to selectively halogenate organic molecules has inspired the development of new synthetic methods. dtu.dk Bio-inspired approaches to the synthesis and functionalization of this compound could lead to more sustainable and selective chemical processes.
In medicinal chemistry, the introduction of halogen atoms into drug candidates is a common strategy to modulate their pharmacological properties. this compound could serve as a versatile building block for the synthesis of complex, biologically active molecules. Its dihalogenated nature allows for the introduction of two different substituents, which could be valuable in structure-activity relationship studies.
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 2-bromo-3-iodoprop-1-ene?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy in deuterated solvents (e.g., CDCl₃) to identify proton and carbon environments. Compare observed chemical shifts with computational predictions (e.g., density functional theory, DFT).
- Infrared (IR) Spectroscopy: Identify characteristic C-Br (~500–600 cm⁻¹) and C-I (~485–610 cm⁻¹) stretching vibrations.
- Mass Spectrometry (MS): Confirm molecular ion peaks (M⁺) and fragmentation patterns using electron ionization (EI-MS).
- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C, H, Br, and I percentages.
| Technique | Key Parameters | Expected Observations |
|---|---|---|
| ¹H NMR | δ 5.8–6.2 (vinyl protons) | Doublet splitting due to coupling |
| ¹³C NMR | δ 100–120 (sp² carbons) | Distinct peaks for Br/I substituents |
| EI-MS | m/z 246 (M⁺ for C₃H₃BrI) | Fragment ions at m/z 167 (loss of Br) |
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage: Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent light/thermal degradation.
- Spill Management: Neutralize spills with activated carbon or sodium bicarbonate; avoid direct contact.
- Waste Disposal: Segregate halogenated waste and adhere to EPA guidelines for bromine/iodine compounds.
Q. How can researchers optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Substrate Selection: Start with propargyl alcohol derivatives to introduce Br/I via sequential halogenation.
- Temperature Control: Maintain −20°C during iodination to minimize side reactions (e.g., Wurtz coupling).
- Catalyst Screening: Test palladium/copper catalysts for cross-coupling efficiency.
- Purification: Use column chromatography (hexane:ethyl acetate) or recrystallization for high purity (>95%).
Reference synthesis strategies for analogous halopropenes: .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura couplings?
Methodological Answer:
- DFT Calculations: Optimize transition states using Gaussian09 at the B3LYP/6-311++G(d,p) level to compare activation energies for Br vs. I substitution.
- Molecular Orbital Analysis: Evaluate frontier orbital interactions (HOMO-LUMO gaps) to identify reactive sites.
- Validation: Correlate computational results with experimental yields using arylboronic acids.
Example workflow:
- Model reactant and catalyst complexes.
- Simulate possible reaction pathways.
- Validate predictions with kinetic isotope effect (KIE) studies.
Q. What methodological approaches resolve discrepancies in reported reaction yields for halogen exchange reactions involving this compound?
Methodological Answer:
- Systematic Review: Compile data from peer-reviewed studies (PubMed, CAS) and assess variables (solvent polarity, catalyst loading).
- Controlled Replication: Repeat experiments under standardized conditions (e.g., 1.0 eq. NaI in DMF at 50°C).
- Statistical Analysis: Apply ANOVA to identify significant factors (p < 0.05) and use Bland-Altman plots for yield comparisons.
Example table for yield optimization:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 60 | 78 | |
| CuI | DMF | 50 | 65 |
Q. How can researchers design experiments to study the thermal stability of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (5°C/min ramp under N₂).
- Kinetic Studies: Use Arrhenius plots to calculate activation energy (Eₐ) for degradation.
- Byproduct Identification: Analyze gaseous products (e.g., HBr, I₂) via GC-MS or FTIR.
Example stability protocol:
- Heat samples in sealed ampules at 100–150°C.
- Monitor mass loss and byproduct formation.
- Compare with DFT-predicted decomposition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
